2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(11-15-14-3-1-2-4-17(14)26-24-15)23-12-16-19(22-10-9-21-16)13-5-7-20-8-6-13/h1-10H,11-12H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBCKKCYBKDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring, followed by the introduction of the pyridine and pyrazine groups through nucleophilic substitution reactions. The final step often involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Analogous Compounds
Key Findings from Structural Analogs:
Substituent Effects on Activity: Fluorine (F): The fluoro-substituted analog exhibits the highest potency (pIC50 = 5.797), suggesting electronegative groups enhance target binding, possibly through dipole interactions or improved bioavailability . Amino (NH2) vs. Methyl (CH3): The amino-substituted compound (pIC50 = 5.58) outperforms the methyl-substituted analog (pIC50 = 5.408), indicating polar groups may stabilize ligand-receptor interactions .
Aromatic Group Influence: Pyridin-4-yl derivatives show marginally higher activity than quinolin-6-yl analogs (e.g., 5.797 vs. 5.58), likely due to reduced steric hindrance or enhanced solubility from the smaller pyridine ring .
Core Heterocycle Differences: The target compound’s benzoxazole-pyrazine-pyridine scaffold may offer distinct electronic and steric properties compared to the indolinone-isoxazole cores in the analogs. Benzoxazole’s fused aromatic system could improve metabolic stability, while pyrazine-pyridine may facilitate multi-target engagement .
Biological Activity
2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide is C19H15N5O2, with a molecular weight of 345.4 g/mol. The compound features a benzoxazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves multi-step organic reactions that include:
- Formation of the benzoxazole ring : Achieved through cyclization of appropriate precursors.
- Introduction of the pyridine and pyrazine rings : This may involve cross-coupling reactions.
- Final coupling : The final step combines the formed intermediates to yield the target compound .
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain derivatives display significant inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds suggest that structural modifications can enhance activity .
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| Compound 1 | 50 | B. subtilis |
| Compound 2 | 25 | E. coli |
| Compound 3 | 10 | Both |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzoxazole structure. For instance, certain derivatives have shown cytotoxic effects in various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often induce apoptosis and exhibit enhanced activity compared to standard chemotherapeutic agents like bleomycin .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoxazole derivatives, revealing that modifications at specific positions significantly impacted their efficacy against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives of the compound induced apoptosis more effectively than traditional chemotherapeutics, suggesting potential for further development in cancer treatment .
- Neuroprotective Effects : Research into enzyme inhibition revealed that specific structural features within the compound enhance its ability to inhibit AChE, indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What are the key steps and conditions for synthesizing 2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide?
Synthesis typically involves multi-step reactions, starting with the preparation of benzoxazole and pyrazinylmethyl intermediates. Critical steps include coupling reactions (e.g., amide bond formation) and heterocyclic ring closure. Reaction conditions require precise temperature control (e.g., 60–80°C), anhydrous solvents (e.g., DMF or ethanol), and catalysts such as Lewis acids. Purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for biological assays) .
Q. What functional groups in this compound are critical for its biological activity?
The benzoxazole moiety contributes to π-π stacking with biological targets, the pyrazine ring enhances solubility and hydrogen bonding, and the acetamide linker facilitates interactions with enzyme active sites. Modifications to these groups (e.g., substituting pyridin-4-yl with other aryl groups) can alter potency .
Q. How are common synthetic impurities identified and mitigated during preparation?
By-products often arise from incomplete coupling or side reactions (e.g., oxidation of pyridinyl groups). Techniques like Thin-Layer Chromatography (TLC) and HPLC track impurities, while optimizing reaction time, stoichiometry, and solvent polarity reduces their formation. Recrystallization in ethanol/water mixtures improves final purity .
Advanced Research Questions
Q. What strategies optimize synthetic yield for large-scale production?
Design of Experiments (DoE) methods systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Continuous flow reactors enhance reproducibility and scalability, while green solvents (e.g., cyclopentyl methyl ether) improve sustainability .
Q. How are biological activity assays designed to evaluate this compound’s therapeutic potential?
In vitro assays include enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based substrates and IC₅₀ determination. Cell-based assays (e.g., cytotoxicity in cancer lines) assess selectivity. Target engagement is validated via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .
Q. What computational approaches predict reaction pathways for structural analogs?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates. Reaction path-search algorithms (e.g., AFIR) explore possible mechanisms, while machine learning prioritizes experimental conditions based on electronic descriptors (e.g., Fukui indices) .
Q. How are contradictions in biological assay data resolved?
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by standardizing assay protocols (buffer pH, incubation time) and validating compound stability under test conditions. Orthogonal assays (e.g., SPR vs. enzymatic activity) confirm target specificity .
Q. What structural modifications enhance this compound’s pharmacokinetic properties?
Introducing electron-withdrawing groups (e.g., -CF₃) on the benzoxazole ring improves metabolic stability. Replacing the pyridinyl group with a morpholine moiety increases aqueous solubility. Deuterating labile C-H bonds extends half-life in vivo .
Q. How are interaction studies conducted to map binding modes with biological targets?
X-ray crystallography or cryo-EM resolves compound-target complexes. Molecular dynamics simulations (e.g., GROMACS) predict binding free energies and residence times. Mutagenesis studies identify critical residues for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
